

Application Note: Quantifying ACTH (1-16)-Induced cAMP Production

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Compound of Interest

Compound Name: ACTH (1-16) (human)

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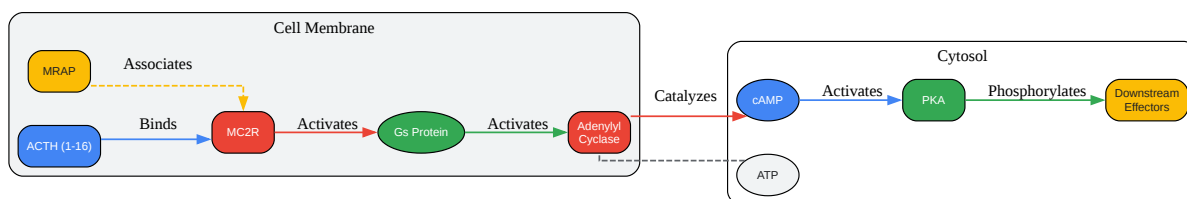
Introduction

Adrenocorticotrophic hormone (ACTH) is a crucial peptide hormone that regulates steroidogenesis, primarily through its interaction with the melanocortin-2 receptor (MC2R) in the adrenal cortex.[1][2] The signaling cascade initiated by ACTH binding to MC2R is predominantly mediated by the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger.[2] Studies have identified that the minimal sequence required for MC2R binding and downstream signaling is the N-terminal fragment ACTH (1-16).[3] Therefore, the precise quantification of ACTH (1-16)-induced cAMP production is fundamental for studying MC2R pharmacology, screening for novel modulators, and understanding the pathophysiology of related endocrine disorders.

This application note provides detailed protocols and methodologies for quantifying ACTH (1-16)-induced cAMP production in a cell-based assay system. It includes an overview of the signaling pathway, recommended cell models, a step-by-step protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a summary of expected quantitative data.

ACTH (1-16) Signaling Pathway

Upon binding of ACTH (1-16) to its receptor, MC2R, a conformational change is induced, which requires the presence of the MC2R accessory protein (MRAP) for functional receptor expression and ligand binding.[1][4] This complex then activates the associated Gs alpha subunit of the heterotrimeric G protein. The activated Gs protein stimulates adenylyl cyclase to catalyze the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to steroidogenesis.[2][3]



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Diagram 1: ACTH (1-16) Signaling Pathway.

Experimental Design and Cell Models

The choice of cell model is critical for the successful quantification of ACTH-induced cAMP production. Due to the requirement of MRAP for functional MC2R expression, not all cell lines are suitable.[1][4]

- Y1 Mouse Adrenocortical Tumor Cells: These cells endogenously express MC2R and are a well-established model for studying ACTH signaling.[3]
- NCI-H295R Human Adrenocortical Carcinoma Cells: This cell line is also used but may show a less robust response to ACTH compared to primary adrenal cells.[5]
- HEK293 or CHO Cells Co-expressing MC2R and MRAP: For a more controlled system, transient or stable co-expression of human MC2R and MRAP in cell lines like HEK293 or

CHO is a common and effective approach.^[6]

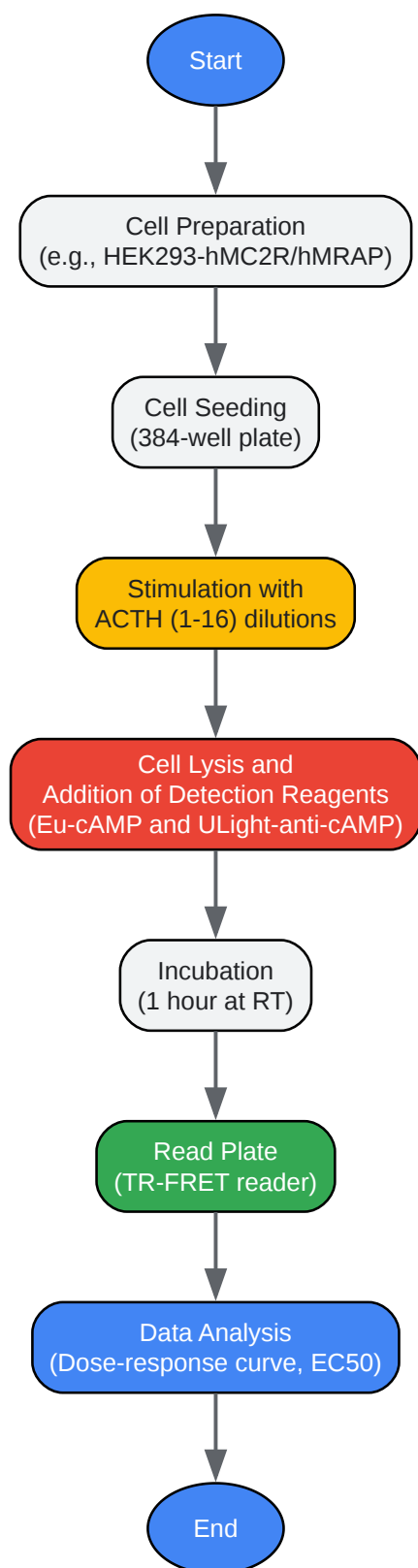
Quantitative Data Summary

The following table summarizes representative quantitative data for ACTH-induced cAMP production from the literature. It is important to note that EC₅₀ values can vary depending on the cell line, expression levels of MC2R and MRAP, and the specific assay conditions used.

Cell Line	Agonist	Assay Technology	Reported EC ₅₀	Reference
HEK293 (stably expressing hMC2R)	ACTH (1-39)	Tritiated ATP to cAMP conversion	1.22 nM	^[7]
Y1 (endogenous mouse MC2R)	ACTH (1-39)	Tritiated ATP to cAMP conversion	>1 μM (for mutant ACTH)	^[7]
293/FRT (co-expressing Myc-MC2R and MRAP-Flag)	ACTH	Not specified	49 pM	^[6]
Primary brown adipocytes	ACTH	cAMP-Glo Assay	1.493 μM	^[8]
Neonatal mouse testicular cells	ACTH (1-24)	Not specified	~100-fold less responsive to ACTH (1-17)	^[9]

Experimental Protocol: LANCE® Ultra cAMP TR-FRET Assay

This protocol is adapted for the LANCE® Ultra cAMP TR-FRET assay, a sensitive and robust method for quantifying cAMP levels.^{[10][11]} The assay is based on the competition between a europium (Eu)-labeled cAMP tracer and cellular cAMP for binding to a ULight™-labeled anti-cAMP antibody.^{[10][11]}



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